![molecular formula C14H20O4 B15159943 4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol CAS No. 672294-54-1](/img/structure/B15159943.png)
4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is an organic compound with the molecular formula C13H18O4 It is a phenolic compound characterized by the presence of a hydroxybutoxy group and a methoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure but with a shorter hydroxyalkyl chain.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains an additional methoxyphenyl group.
Uniqueness
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is unique due to the presence of the hydroxybutoxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, reactivity, and potential biological activity.
属性
CAS 编号 |
672294-54-1 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
4-[3-(3-hydroxybutoxy)prop-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-11(15)7-9-18-8-3-4-12-5-6-13(16)14(10-12)17-2/h3-6,10-11,15-16H,7-9H2,1-2H3 |
InChI 键 |
FQVRVVXKTGAIOM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOCC=CC1=CC(=C(C=C1)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


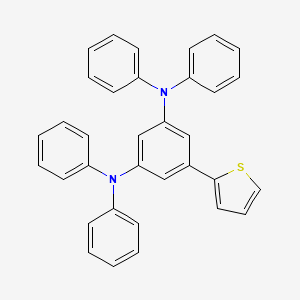
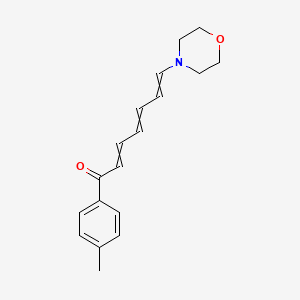
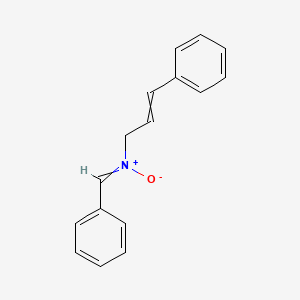
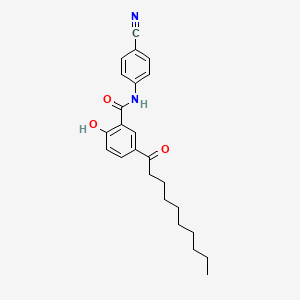
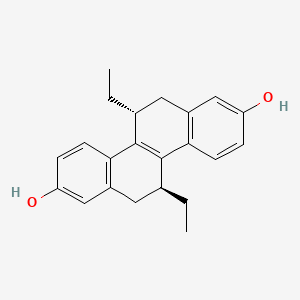
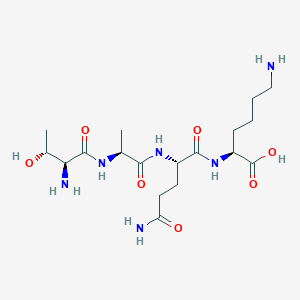

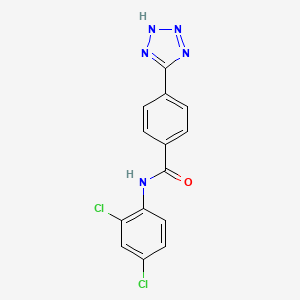
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
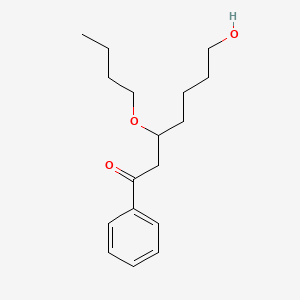
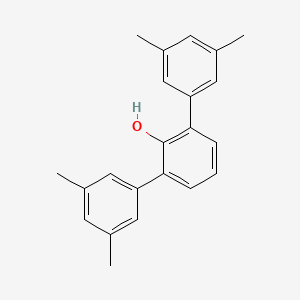

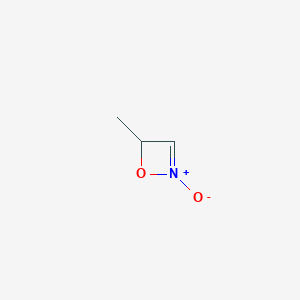
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
